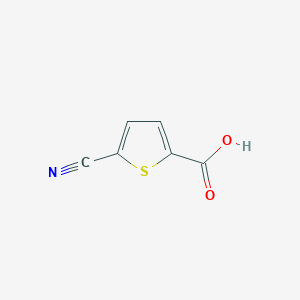

5-Cyanothiophene-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-cyanothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3NO2S/c7-3-4-1-2-5(10-4)6(8)9/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAPWVQLXFIZKGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60423579 | |

| Record name | 5-cyanothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59786-39-9 | |

| Record name | 5-cyanothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-cyanothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Cyanothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 5-Cyanothiophene-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. This document details the core synthetic strategies, reaction mechanisms, and experimental protocols, supported by quantitative data to facilitate research and development.

Core Synthetic Strategies

The synthesis of this compound is most effectively achieved through a multi-step process commencing with a halogenated thiophene derivative. The primary strategy involves the initial synthesis of a 5-halothiophene-2-carboxylic acid, followed by a nucleophilic substitution reaction to introduce the cyano group. The two main pathways diverge based on the initial halogenation route of the thiophene precursor.

Pathway 1 initiates with the direct halogenation of a thiophene derivative, followed by the introduction of the carboxylic acid functionality. Pathway 2 involves the formation of a thiophene-2-carboxylic acid intermediate, which is subsequently halogenated at the 5-position. Both pathways converge at the crucial cyanation step.

Synthesis Pathway Overview

Caption: Key synthetic routes to this compound.

Pathway 1: Synthesis via Bromination of Thiophene-2-carboxylic acid

This pathway begins with the bromination of commercially available thiophene-2-carboxylic acid. The electron-donating nature of the thiophene ring directs the electrophilic substitution to the 5-position.

Step 1: Synthesis of 5-Bromothiophene-2-carboxylic acid

Experimental Protocol:

-

Materials: Thiophene-2-carboxylic acid, N-bromosuccinimide (NBS), acetic acid.

-

Procedure: Thiophene-2-carboxylic acid is dissolved in acetic acid. N-bromosuccinimide is then added portion-wise to the solution at room temperature. The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC). The product is then precipitated by the addition of water, filtered, washed with water, and dried to yield 5-bromothiophene-2-carboxylic acid.

| Parameter | Value | Reference |

| Starting Material | Thiophene-2-carboxylic acid | N/A |

| Reagents | N-Bromosuccinimide, Acetic Acid | N/A |

| Typical Yield | High | N/A |

| Purity | >97% | [1] |

| Melting Point | 141-144 °C | [1] |

Pathway 2: Synthesis via Halogenated Intermediates from 2-Chlorothiophene

This pathway offers multiple routes to a halogenated precursor, starting from 2-chlorothiophene.

Route 2a: Via Friedel-Crafts Acylation and Oxidation

Experimental Protocol:

-

Materials: 2-Chlorothiophene, acetyl chloride, aluminum chloride (AlCl₃), dichloromethane (DCM).

-

Procedure: To a cooled solution of 2-chlorothiophene in dichloromethane, aluminum chloride is added, followed by the dropwise addition of acetyl chloride. The reaction is stirred at low temperature and then allowed to warm to room temperature. The reaction is quenched with ice-water and the organic layer is separated, washed, dried, and concentrated to give 5-chloro-2-acetylthiophene.

Experimental Protocol:

-

Materials: 5-Chloro-2-acetylthiophene, sodium chlorite, potassium dihydrogen phosphate, acetone, water.

-

Procedure: 5-Chloro-2-acetylthiophene is dissolved in acetone. A solution of potassium dihydrogen phosphate in water is added at 0-10 °C, followed by the dropwise addition of a sodium chlorite solution. The mixture is then oxidized at 20-30 °C. Upon completion, the product is isolated by extraction.[2]

| Parameter | Value | Reference |

| Starting Material | 5-Chloro-2-acetylthiophene | [2] |

| Reagents | Sodium chlorite, Potassium dihydrogen phosphate | [2] |

| Yield | 84.9% | [1] |

| Purity | 99.4% (HPLC) | [1] |

| Melting Point | 150-152 °C | [1] |

Route 2b: Via Grignard Reaction

Experimental Protocol:

-

Materials: 5-Chloro-2-bromothiophene, magnesium turnings, dry ether, carbon dioxide (solid).

-

Procedure: A Grignard reagent is prepared from 5-chloro-2-bromothiophene and magnesium in dry ether. This is then poured over crushed solid carbon dioxide (dry ice). The resulting magnesium salt is hydrolyzed with dilute acid to yield 5-chlorothiophene-2-carboxylic acid.[3]

Final Step: Cyanation of Halogenated Precursors

The final and critical step is the conversion of the 5-halo-thiophene-2-carboxylic acid to the target molecule, this compound. This is typically achieved via a nucleophilic aromatic substitution using a cyanide source, often catalyzed by a copper salt.

Experimental Protocol (General):

-

Materials: 5-Bromothiophene-2-carboxylic acid or 5-Chlorothiophene-2-carboxylic acid, copper(I) cyanide (CuCN), a high-boiling polar solvent (e.g., DMF, NMP).

-

Procedure: The 5-halothiophene-2-carboxylic acid is dissolved in the solvent, and copper(I) cyanide is added. The mixture is heated to a high temperature (typically >150 °C) for several hours. The progress of the reaction is monitored by TLC or HPLC. After completion, the reaction mixture is cooled and poured into a solution of ferric chloride and hydrochloric acid to decompose the copper complexes. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization or chromatography.

| Parameter | Value |

| Starting Material | 5-Bromothiophene-2-carboxylic acid or 5-Chlorothiophene-2-carboxylic acid |

| Reagent | Copper(I) Cyanide (CuCN) |

| Solvent | DMF or NMP |

| Catalyst | (Self-catalyzed by CuCN) |

| Expected Product | This compound |

Experimental Workflow: Cyanation Step

Caption: General workflow for the cyanation of 5-halothiophene-2-carboxylic acid.

Conclusion

The synthesis of this compound is a multi-step process that relies on the initial formation of a halogenated thiophene precursor. The choice of the initial pathway may depend on the availability and cost of the starting materials. The final cyanation step, while a standard transformation, requires careful control of reaction conditions to ensure high yield and purity. This guide provides the fundamental synthetic strategies and experimental frameworks to enable the successful laboratory-scale synthesis of this important heterocyclic compound. Further optimization of the cyanation step may be required to adapt the procedure for large-scale production.

References

- 1. CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid - Google Patents [patents.google.com]

- 2. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

An In-depth Technical Guide to the Physicochemical Properties of 5-Cyanothiophene-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Cyanothiophene-2-carboxylic acid. It includes quantitative data, detailed experimental protocols for property determination, and logical workflows for characterization, designed to support professionals in research and development.

Core Physicochemical Properties

This compound is a substituted thiophene derivative containing both a nitrile and a carboxylic acid functional group. These groups dictate its chemical reactivity and physical properties.

Data Presentation

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₆H₃NO₂S | [1] |

| Molecular Weight | 153.16 g/mol | [1] |

| Canonical SMILES | C1=C(SC(=C1)C(=O)O)C#N | [1] |

| InChI Key | KAPWVQLXFIZKGS-UHFFFAOYSA-N | [1] |

| CAS Number | 59786-39-9 | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa | Not available (estimated to be in the range of other thiophenecarboxylic acids, ~3-4) | [2][3] |

| Solubility | Expected to be soluble in dilute aqueous base (e.g., NaOH, NaHCO₃) and polar organic solvents. | [4] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 1 | [1] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are standard procedures for characterizing organic acids.

Determination of Solubility Profile

The solubility of an organic compound provides insights into its polarity and the presence of acidic or basic functional groups.[4] The following protocol outlines a systematic approach to determine the solubility of this compound.

Materials:

-

This compound sample

-

Test tubes

-

Glass stirring rod

-

Solvents: Distilled water, 5% w/v Sodium Hydroxide (NaOH), 5% w/v Sodium Bicarbonate (NaHCO₃), 5% v/v Hydrochloric Acid (HCl), Concentrated Sulfuric Acid (H₂SO₄)

-

pH paper

Procedure:

-

Water Solubility: Add approximately 25 mg of the solid sample to 0.5 mL of distilled water in a test tube. Stir vigorously with a glass rod. If the solid dissolves, the compound is water-soluble. Test the resulting solution with pH paper. A pH of 4 or lower indicates an acidic compound.[4]

-

5% NaOH Solubility: If the compound is insoluble in water, add ~25 mg of the sample to 0.5 mL of 5% NaOH solution. Stir vigorously. Solubility in this dilute base is a strong indicator of an acidic functional group, such as a carboxylic acid or a phenol.[5]

-

5% NaHCO₃ Solubility: To differentiate between a strong acid (like a carboxylic acid) and a weak acid (like a phenol), test solubility in 0.5 mL of 5% NaHCO₃.[4] Carboxylic acids are typically strong enough to react with sodium bicarbonate, releasing CO₂ gas (effervescence) and dissolving.[4]

-

5% HCl Solubility: If the compound is insoluble in water and base, test its solubility in 0.5 mL of 5% HCl. This test is used to identify basic functional groups, such as amines. This compound is expected to be insoluble.[5]

-

Concentrated H₂SO₄ Solubility: If the compound is insoluble in all previous solvents, add ~25 mg to 0.5 mL of cold, concentrated H₂SO₄. Compounds containing oxygen, nitrogen, or sulfur will typically dissolve in cold concentrated sulfuric acid.[4]

Determination of Acid Dissociation Constant (pKa)

The pKa is a quantitative measure of the strength of an acid in solution. Potentiometric titration is a common and accurate method for its determination.

Materials:

-

This compound

-

Standardized ~0.1 M Sodium Hydroxide (NaOH) solution

-

pH meter and electrode, calibrated with standard buffers (pH 4, 7, 10)

-

Magnetic stirrer and stir bar

-

Buret (50 mL)

-

Beaker (100 mL)

-

Solvent (e.g., deionized water, or a water/ethanol mixture if solubility is low)

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume (e.g., 50 mL) of the chosen solvent in a beaker.

-

Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution. Position the buret filled with the standardized NaOH solution above the beaker.

-

Initial Measurement: Record the initial pH of the acid solution before adding any titrant.

-

Titration: Add the NaOH solution in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

-

Data Collection: Continue the titration well past the equivalence point (the point of rapid pH change).

-

Data Analysis:

-

Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point volume from the inflection point of the curve.

-

The pH at the half-equivalence point (the volume of NaOH that is half of the equivalence point volume) is equal to the pKa of the acid.[2]

-

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure of the compound.

1. Infrared (IR) Spectroscopy:

-

Method: Prepare a sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Expected Absorptions:

-

O-H stretch (Carboxylic Acid): A very broad absorption in the range of 2500–3300 cm⁻¹.[6]

-

C=O stretch (Carboxylic Acid): A strong, sharp absorption around 1710-1760 cm⁻¹.[6]

-

C≡N stretch (Nitrile): An intense, sharp absorption near 2230 cm⁻¹.[6]

-

C=C stretch (Thiophene ring): Absorptions in the 1400-1600 cm⁻¹ region.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Method: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Expected ¹H NMR Signals:

-

-COOH Proton: A singlet, typically appearing far downfield (>10 ppm, often around 12 δ), which may be broad.[6] This signal will disappear upon adding a drop of D₂O to the sample.[6]

-

Thiophene Protons: Two doublets in the aromatic region (typically 7-8 ppm), corresponding to the two protons on the thiophene ring.

-

-

Expected ¹³C NMR Signals:

3. Mass Spectrometry (MS):

-

Method: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Expected Result: The mass spectrum should show a molecular ion peak (M⁺) or a pseudomolecular ion peak ([M-H]⁻ or [M+H]⁺) corresponding to the molecular weight of the compound (153.16 g/mol ).[1]

Mandatory Visualizations

Logical Workflows

The following diagrams illustrate logical workflows for the characterization of this compound.

Caption: Solubility testing workflow for identifying a strong organic acid.

Caption: Workflow for spectroscopic structural confirmation.

References

An In-depth Technical Guide to 5-Cyanothiophene-2-carboxylic acid (CAS 59786-39-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Cyanothiophene-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document collates available data on its chemical properties, spectroscopic characteristics, synthesis, and applications, with a focus on its utility in drug discovery.

Core Compound Data

This compound is a substituted thiophene derivative with the chemical formula C₆H₃NO₂S. Its structure features both a nitrile (-C≡N) and a carboxylic acid (-COOH) functional group, making it a versatile building block in the synthesis of more complex molecules.

It is important to distinguish this compound from its halogenated analog, 5-Chlorothiophene-2-carboxylic acid (CAS 24065-33-6), which is a well-documented intermediate in the synthesis of the anticoagulant drug Rivaroxaban. While structurally similar, the electronic properties of the cyano group confer distinct reactivity and potential applications to the title compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 59786-39-9 | ChemScene[1] |

| Molecular Formula | C₆H₃NO₂S | ChemScene[1] |

| Molecular Weight | 153.16 g/mol | ChemScene[1] |

| Appearance | Pale-yellow solid | University of Regensburg[2] |

| Melting Point | 198 - 200°C | AIR Unimi[3] |

Spectroscopic Data

Detailed spectroscopic data for this compound is limited in publicly available literature. However, the following Nuclear Magnetic Resonance (NMR) data has been reported.

Table 1: 1H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent | Source |

| 13.98 | bs | - | -COOH | DMSO-d₆ | University of Regensburg[2] |

| 8.00 | d | 4.0 | Thiophene-H | DMSO-d₆ | University of Regensburg[2] |

| 7.79 | d | 4.0 | Thiophene-H | DMSO-d₆ | University of Regensburg[2] |

| 7.98 | d | 4.0 | Thiophene-H | DMSO-d₆ | AIR Unimi[3] |

| 7.77 | d | 4.0 | Thiophene-H | DMSO-d₆ | AIR Unimi[3] |

Table 2: 13C NMR Data

| Chemical Shift (δ) ppm | Assignment | Solvent | Source |

| 161.5 | C=O | DMSO | University of Regensburg[2] |

| 141.7 | Thiophene-C | DMSO | University of Regensburg[4] |

Note: Specific assignments for all carbon atoms were not available in the cited sources.

Infrared (IR) and Mass Spectrometry (MS) Data: Specific experimental IR and MS data for this compound were not found in the reviewed literature.

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been described. Below are the methodologies derived from available sources.

Method 1: Photocatalytic C-H Carboxylation of 2-Cyanothiophene

This method utilizes a redox-neutral photocatalytic approach for the direct carboxylation of 2-cyanothiophene.

Experimental Protocol:

-

Reactants: 2-Cyanothiophene (0.4 mmol) is used as the starting material. The reaction is conducted in the presence of a photocatalyst and a base under a carbon dioxide atmosphere.

-

Reaction Conditions: The reaction mixture is irradiated with blue LED light.

-

Work-up: An acidic work-up is performed to yield the final product.

-

Yield: A yield of 92% has been reported for this method.[2][4]

Method 2: From 5-Formylthiophene-2-carboxylic acid

This procedure involves the conversion of the aldehyde group of 5-formylthiophene-2-carboxylic acid to a nitrile.

Experimental Protocol:

-

The synthesis is carried out following a general procedure for the conversion of an aldehyde to a nitrile. While the specific reagents and conditions are not detailed in the available abstract, this transformation typically involves reaction with a source of nitrogen, such as hydroxylamine, to form an oxime, followed by dehydration.

-

Purification: The crude product is resuspended in dichloromethane (CH₂Cl₂) and filtered.

-

Yield: An 82% yield of a white solid has been reported.[3]

Applications in Drug Discovery and Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of pharmacologically active compounds.

Synthesis of Plasma Kallikrein Inhibitors

The compound has been utilized in the synthesis of heteroaromatic carboxamide derivatives that act as inhibitors of plasma kallikrein, a target for diseases such as diabetic macular edema and hereditary angioedema.

Experimental Workflow: The synthesis involves the coupling of this compound with a primary or secondary amine.

Caption: Synthesis of a plasma kallikrein inhibitor.

Protocol Outline:

-

A mixture of this compound (45 mg), N,N-Diisopropylethylamine (DIPEA, 91 μL), and O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium-hexafluorophosphate (HATU, 42 mg) in dimethylformamide (DMF, 2 mL) is stirred for 15 minutes.

-

(6R)-3-Methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-6-amine (15 mg) is added to the mixture.

-

The reaction is stirred for an additional 30 minutes to yield the final product.[5]

Synthesis of SMARCA2 Antagonists

The chlorinated analog, 4-chloro-5-cyanothiophene-2-carboxylic acid, has been used in the synthesis of pyridin-2-one compounds that act as SMARCA2 antagonists, which have potential applications in cancer therapy. This suggests that this compound and its derivatives are of interest in the development of epigenetic modulators.

Safety and Handling

Commercially available safety data for this compound is limited. However, based on its functional groups, appropriate precautions should be taken when handling this compound. It should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.

Conclusion

This compound is a valuable heterocyclic building block with demonstrated utility in the synthesis of complex molecules for drug discovery, particularly in the development of enzyme inhibitors. While comprehensive spectroscopic and safety data are not widely available, the existing literature on its synthesis and applications provides a solid foundation for its use in further research and development. Researchers are encouraged to perform thorough characterization and safety assessments when working with this compound.

References

- 1. US10695334B2 - Heteroaromatic carboxamide derivatives as plasma kallikrein inhibitors - Google Patents [patents.google.com]

- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 3. 5-Chloro-2-thiophenecarboxylic acid [webbook.nist.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 5-Chloro-2-thiophenecarboxylic acid [webbook.nist.gov]

An In-depth Technical Guide to the Structure Elucidation of 5-Cyanothiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies and data interpretation involved in the structural elucidation of 5-Cyanothiophene-2-carboxylic acid. Due to the limited availability of public experimental spectra for this specific compound, this document presents a detailed analysis based on predicted spectroscopic data derived from established principles and data from structurally analogous compounds.

Compound Overview

This compound is a substituted thiophene derivative incorporating both a nitrile and a carboxylic acid functional group. These functionalities make it a potentially valuable building block in medicinal chemistry and materials science. Its structural confirmation relies on a combination of spectroscopic techniques, each providing unique insights into its molecular architecture.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₃NO₂S | PubChem[1] |

| Molecular Weight | 153.16 g/mol | PubChem[1] |

| CAS Number | 59786-39-9 | PubChem[1] |

| Predicted Melting Point | >200 °C | (Predicted) |

Spectroscopic Analysis

The structural elucidation of this compound is achieved through the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, two distinct signals are expected in the aromatic region for the two protons on the thiophene ring, along with a broad singlet for the carboxylic acid proton.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~13.5 | Singlet (broad) | 1H | - | COOH |

| ~7.9 | Doublet | 1H | ~4.0 | H4 |

| ~7.5 | Doublet | 1H | ~4.0 | H3 |

Note: Chemical shifts are predicted based on the analysis of similar thiophene derivatives and the electronic effects of the cyano and carboxylic acid substituents.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments within the molecule. Six distinct signals are predicted for the six carbon atoms in this compound.

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C=O (Carboxylic Acid) |

| ~145 | C2 (Thiophene) |

| ~138 | C5 (Thiophene) |

| ~133 | C4 (Thiophene) |

| ~128 | C3 (Thiophene) |

| ~115 | C≡N (Nitrile) |

| ~110 | C (attached to CN) |

Note: Chemical shifts are predicted based on established ranges for carbons in thiophene rings, carboxylic acids, and nitriles.[2][3][4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 4: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| 2230-2210 | Medium-Strong | C≡N stretch (Nitrile)[6] |

| 1720-1680 | Strong | C=O stretch (Carboxylic Acid)[6] |

| ~1530 | Medium | C=C stretch (Thiophene ring) |

| ~1420 | Medium | C-C stretch (Thiophene ring) |

| 1320-1210 | Medium | C-O stretch (Carboxylic Acid)[7] |

| 950-910 | Medium, Broad | O-H bend (Carboxylic Acid)[7] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the molecular formula and aspects of the structure.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 153 | High | [M]⁺ (Molecular Ion) |

| 136 | Medium | [M-OH]⁺ |

| 108 | Medium | [M-COOH]⁺ |

| 82 | Medium | [M-COOH-CN]⁺ |

Note: Fragmentation patterns are predicted based on common fragmentation pathways for carboxylic acids and aromatic nitriles.[8][9][10]

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are crucial for obtaining reliable data for structure elucidation.

Synthesis of this compound (Proposed Method)

This proposed synthesis is adapted from methods used for structurally similar compounds, such as 5-chlorothiophene-2-carboxylic acid.

Reaction Scheme: A potential route involves the cyanation of a 5-halothiophene-2-carboxylic acid derivative. For instance, starting from 5-bromothiophene-2-carboxylic acid, a nucleophilic substitution with a cyanide salt (e.g., CuCN) could yield the desired product.

Materials:

-

5-Bromothiophene-2-carboxylic acid

-

Copper(I) cyanide (CuCN)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Brine

Procedure:

-

In a round-bottom flask, dissolve 5-bromothiophene-2-carboxylic acid (1 equivalent) in DMF.

-

Add Copper(I) cyanide (1.2 equivalents) to the solution.

-

Heat the reaction mixture at a specified temperature (e.g., 150 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a solution of aqueous ferric chloride and hydrochloric acid.

-

Stir the mixture for 30 minutes, then extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[11]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-16 ppm.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher field NMR spectrometer.

-

Pulse Program: Proton-decoupled ¹³C experiment.

-

Number of Scans: 1024-4096 scans.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[12]

-

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[12]

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

Data Acquisition (Electron Ionization - EI):

-

Mass Spectrometer: A mass spectrometer equipped with an electron ionization (EI) source.

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 50-500.

-

Inlet System: Direct insertion probe or GC inlet.

Visualization of the Elucidation Process

The logical workflow for the structure elucidation of this compound can be visualized as a flowchart, integrating the information obtained from each analytical technique.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 3. researchgate.net [researchgate.net]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. drawellanalytical.com [drawellanalytical.com]

Technical Guide: Solubility Profile of 5-Cyanothiophene-2-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth overview of the solubility of 5-Cyanothiophene-2-carboxylic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a comprehensive framework for researchers to determine solubility experimentally. It includes detailed experimental protocols, a logical workflow for solubility determination, and qualitative solubility information for related compounds to guide solvent selection. This guide is intended to be a practical resource for scientists and professionals working with this compound in pharmaceutical and chemical research settings.

Introduction

This compound is a substituted thiophene derivative of interest in medicinal chemistry and materials science. The thiophene ring is a privileged scaffold in drug discovery, and the cyano and carboxylic acid functional groups allow for diverse chemical modifications.[1] Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, formulation, and biological screening. Solubility significantly impacts reaction kinetics, crystallization, and bioavailability.

This guide addresses the current gap in quantitative solubility data for this compound by presenting a standardized methodology for its determination.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₃NO₂S | PubChem[2] |

| Molecular Weight | 153.16 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 59786-39-9 | PubChem[2] |

| Appearance | Solid (predicted) | --- |

| Melting Point | Not reported | --- |

| pKa | Not reported | --- |

Solubility Data

Qualitative Solubility Information

General solubility trends for thiophene and its derivatives suggest that they are typically soluble in many common organic solvents.[1][3][4] For a structurally similar compound, 5-Chlorothiophene-2-carboxylic acid , qualitative solubility has been reported as "slightly soluble" in Dimethyl Sulfoxide (DMSO) and Methanol. Given the structural similarities, it can be inferred that this compound may also exhibit solubility in polar aprotic and polar protic solvents.

A product data sheet for a related compound, 5-Chlorothiophene-2-carboxylic acid, indicates high solubility in DMSO (≥ 100 mg/mL).[5]

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the experimental determination of the solubility of this compound. This method is based on the widely used shake-flask method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow

The logical workflow for determining the solubility of this compound is illustrated in the following diagram.

Caption: Workflow for experimental solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

-

Sampling and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with a suitable solvent (often the same solvent used for the solubility test) to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted supernatant by accounting for the dilution factor.

-

The resulting concentration is the solubility of this compound in the specific solvent at the experimental temperature. Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

-

Signaling Pathways and Logical Relationships

While this compound is a chemical compound and does not have inherent signaling pathways, its utility in drug discovery may involve targeting specific biological pathways. The logical relationship for its application in early-stage drug development is outlined below.

Caption: Logical flow in early drug discovery.

Conclusion

The solubility of this compound is a fundamental property that influences its application in research and development. Although quantitative data is sparse, this technical guide provides researchers with the necessary tools to determine this critical parameter. The detailed experimental protocol and logical workflows are designed to ensure accurate and reproducible solubility measurements. The qualitative information provided for analogous compounds can aid in the rational selection of solvents for initial screening. It is recommended that researchers perform their own solubility studies to obtain precise data relevant to their specific experimental conditions and solvent systems.

References

Theoretical Exploration of 5-Cyanothiophene-2-carboxylic acid: A Technical Guide for Drug Development Professionals

Introduction

Thiophene derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry and materials science, owing to their diverse biological activities and unique electronic properties.[1] Among these, 5-Cyanothiophene-2-carboxylic acid is a molecule of considerable interest due to the combined electron-withdrawing effects of the cyano and carboxylic acid groups, which can significantly influence its reactivity and potential as a pharmacophore. This technical guide provides a comprehensive overview of the theoretical studies on this compound, offering insights into its structural, spectroscopic, and electronic properties. The content is tailored for researchers, scientists, and drug development professionals, presenting data in a structured format with detailed methodologies and visual representations of key concepts.

Molecular Structure and Geometry

The foundational aspect of any theoretical study is the optimization of the molecule's geometry to its lowest energy state. This is typically achieved using Density Functional Theory (DFT), a computational method that provides a good balance between accuracy and computational cost.[2] For a molecule like this compound, the optimized structure provides crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding its chemical behavior.

Experimental Protocol: Geometry Optimization

A typical protocol for geometry optimization of this compound would involve the following steps:

-

Initial Structure Generation: The 2D structure of the molecule is drawn using a chemical drawing software and converted to a 3D structure.

-

Computational Method Selection: Density Functional Theory (DFT) with a suitable functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), is chosen.[3]

-

Basis Set Selection: A basis set, such as 6-311++G(d,p), is selected to describe the atomic orbitals. This basis set is generally considered to provide accurate results for organic molecules.[3]

-

Optimization Calculation: The geometry optimization calculation is performed using a quantum chemistry software package like Gaussian. The calculation iteratively adjusts the atomic coordinates to find the minimum energy conformation.

-

Frequency Calculation: A frequency calculation is subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

The following table summarizes representative optimized geometrical parameters for this compound, derived from studies on analogous thiophene derivatives.

| Parameter | Bond | Value (Å/°) |

| Bond Length | C2-C3 | 1.38 |

| C3-C4 | 1.42 | |

| C4-C5 | 1.39 | |

| C5-S1 | 1.72 | |

| S1-C2 | 1.73 | |

| C2-C6 | 1.48 | |

| C6-O7 | 1.22 | |

| C6-O8 | 1.35 | |

| C5-C9 | 1.44 | |

| C9-N10 | 1.16 | |

| Bond Angle | C5-S1-C2 | 92.5 |

| S1-C2-C3 | 111.8 | |

| C2-C3-C4 | 112.5 | |

| C3-C4-C5 | 112.2 | |

| C4-C5-S1 | 111.0 | |

| S1-C2-C6 | 120.5 | |

| C3-C2-C6 | 127.7 | |

| C2-C6-O7 | 124.0 | |

| C2-C6-O8 | 113.5 | |

| O7-C6-O8 | 122.5 | |

| S1-C5-C9 | 125.0 | |

| C4-C5-C9 | 124.0 | |

| C5-C9-N10 | 178.0 |

Note: These values are representative and based on theoretical calculations of similar substituted thiophenes.

Spectroscopic Analysis

Theoretical calculations are invaluable for interpreting and predicting the spectroscopic signatures of a molecule, including its vibrational (FT-IR and FT-Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational frequency calculations based on DFT can predict the positions and intensities of absorption bands in the FT-IR and FT-Raman spectra. These predictions are crucial for the identification and characterization of the synthesized compound.

-

Optimized Geometry: The calculation is performed on the previously optimized molecular geometry.

-

Frequency Calculation: A frequency analysis is carried out using the same DFT functional and basis set as in the geometry optimization.

-

Scaling Factor: The calculated harmonic frequencies are often systematically higher than the experimental values. Therefore, a scaling factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) is typically applied to the computed frequencies for better agreement with experimental data.

-

Visualization: The vibrational modes are visualized to assign the calculated frequencies to specific molecular motions (e.g., stretching, bending).

The following table presents a selection of predicted vibrational frequencies and their assignments for this compound.

| Wavenumber (cm⁻¹, Scaled) | Assignment |

| ~3100 | C-H stretching (thiophene ring) |

| ~2230 | C≡N stretching |

| ~1720 | C=O stretching (carboxylic acid) |

| ~1450 | C=C stretching (thiophene ring) |

| ~1250 | C-O stretching (carboxylic acid) |

| ~850 | C-S stretching (thiophene ring) |

Note: These are predicted values and may vary from experimental results.

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules. This analysis provides insights into the electronic transitions, including the maximum absorption wavelength (λmax), oscillator strength, and the nature of the orbitals involved (e.g., HOMO to LUMO transitions).

-

Ground State Optimization: The calculation begins with the optimized ground-state geometry of the molecule.

-

TD-DFT Calculation: A TD-DFT calculation is performed, typically using the same functional and basis set, to compute the vertical excitation energies and oscillator strengths for a number of excited states.

-

Solvent Effects: To better simulate experimental conditions, solvent effects can be included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

-

Spectrum Generation: The calculated excitation energies and oscillator strengths are used to generate a theoretical UV-Vis spectrum.

Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical descriptors that determine the electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability.[4] A smaller energy gap generally implies higher reactivity.

The following table summarizes key electronic properties calculated for this compound.

| Property | Value (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -3.2 |

| HOMO-LUMO Gap (ΔE) | 4.3 |

Note: These values are representative and can vary depending on the computational method and solvent environment.

Nonlinear Optical (NLO) Properties

Organic molecules with large π-conjugated systems and significant intramolecular charge transfer, often found in donor-π-acceptor architectures, can exhibit significant nonlinear optical (NLO) properties. These properties are of interest for applications in optoelectronics and photonics. Theoretical calculations can predict the first-order hyperpolarizability (β), a measure of the second-order NLO response.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It allows for the investigation of charge delocalization, hyperconjugative interactions, and the nature of the chemical bonds. This analysis can reveal the intramolecular charge transfer pathways that are crucial for understanding the molecule's reactivity and electronic properties.

Molecular Docking and Drug Development

For drug development professionals, understanding the potential interactions of this compound with biological targets is paramount. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5] This method can help in identifying potential protein targets and in designing more potent and selective inhibitors.

Experimental Protocol: Molecular Docking

-

Ligand Preparation: The 3D structure of this compound is prepared, which includes adding hydrogen atoms and assigning partial charges.

-

Receptor Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential ligands are typically removed, and hydrogen atoms are added.

-

Binding Site Definition: The active site or binding pocket of the protein is identified.

-

Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to systematically explore the conformational space of the ligand within the binding site and to score the different binding poses based on a scoring function that estimates the binding affinity.

-

Analysis of Results: The top-scoring poses are analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: A general workflow for the theoretical study of a novel molecule.

Caption: Inhibition of a target protein by a thiophene derivative.

Theoretical studies provide a powerful and cost-effective approach to understanding the multifaceted properties of molecules like this compound. By leveraging computational methods such as DFT and molecular docking, researchers can gain deep insights into its structure, reactivity, and potential as a therapeutic agent. This guide has outlined the key theoretical methodologies and presented representative data to aid in the exploration and development of novel drugs based on this promising thiophene scaffold. The provided workflows and conceptual diagrams serve as a roadmap for conducting and interpreting such theoretical investigations in the context of modern drug discovery.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Chloro-2-thiophenecarboxylic acid [webbook.nist.gov]

- 5. Synthesis and Molecular Docking of New Thiophene Derivatives as Lactate Dehydrogenase-A Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Properties of Substituted Thiophene Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of substituted thiophene carboxylic acids, a class of heterocyclic compounds with significant potential in drug discovery and materials science. This document details their synthesis, experimental characterization, and the impact of substituent effects on their electronic behavior. It is designed to serve as a valuable resource for researchers and professionals engaged in the development of novel therapeutics and functional organic materials.

Introduction

Thiophene carboxylic acids are versatile scaffolds in medicinal chemistry and materials science due to their unique electronic characteristics and synthetic accessibility. The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, can be readily functionalized at various positions, allowing for the fine-tuning of its electronic properties. The carboxylic acid group provides a convenient handle for further chemical modifications, such as amidation and esterification, enabling the creation of diverse molecular architectures with tailored biological activities and material properties.[1]

The electronic properties of these compounds, including their frontier molecular orbital (HOMO-LUMO) energies, absorption and emission characteristics, and redox potentials, are of fundamental importance. These properties govern their reactivity, intermolecular interactions, and photophysical behavior, which in turn dictate their efficacy as therapeutic agents or their performance in electronic devices. In drug development, for instance, substituted thiophene carboxylic acids have shown promise as inhibitors of various enzymes and signaling pathways implicated in diseases such as cancer and viral infections.[2][3]

This guide will delve into the synthesis of these compounds, present their electronic properties in a structured format, provide detailed experimental protocols for their characterization, and visualize key biological pathways and experimental workflows.

Synthesis of Substituted Thiophene Carboxylic Acids

The synthesis of substituted thiophene carboxylic acids can be achieved through several established synthetic routes. A common and versatile method is the Gewald reaction, which allows for the construction of 2-aminothiophene derivatives that can be further modified.[4] Another prominent method involves the oxidation of a corresponding aldehyde or acetyl group at the 2-position of the thiophene ring.[5]

Furthermore, functionalization of the thiophene ring can be achieved through electrophilic substitution reactions, such as halogenation and nitration, followed by subsequent modifications. For example, 5-halothiophene-2-carboxylic acids are valuable intermediates for cross-coupling reactions to introduce various substituents at the 5-position.[6][7]

A general synthetic workflow for preparing substituted thiophene-2-carboxylic acids is outlined below.

Electronic Properties: Data Summary

The electronic properties of substituted thiophene carboxylic acids are highly dependent on the nature and position of the substituents on the thiophene ring. Electron-donating groups (EDGs) such as amino (-NH₂) and alkoxy (-OR) groups tend to raise the HOMO energy level, while electron-withdrawing groups (EWGs) like nitro (-NO₂) and cyano (-CN) groups lower the LUMO energy level. This modulation of the frontier molecular orbitals directly impacts the HOMO-LUMO gap, which is a key determinant of the molecule's electronic transitions and reactivity.

Computational Data (DFT)

Density Functional Theory (DFT) is a powerful computational tool for predicting the electronic properties of molecules. The following table summarizes the calculated HOMO and LUMO energies, and the energy gap for a series of 2-thiophene carboxylic acid thiourea derivatives, which serve as close analogs to the corresponding carboxylic acids.[8][9]

| Substituent at para-position of phenyl ring | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| -Cl | -6.45 | -2.69 | 3.76 |

| -Br | -6.42 | -2.72 | 3.70 |

| -I | -6.31 | -2.78 | 3.53 |

| -OCH₃ | -6.12 | -2.27 | 3.85 |

| -CH₃ | -6.20 | -2.31 | 3.89 |

Data obtained from DFT calculations on N-(4-substituted-phenyl)-3-(thiophene-2-carbonyl) thiourea derivatives.[8][9]

Spectroscopic Data (UV-Vis Absorption)

UV-Vis spectroscopy is used to probe the electronic transitions in molecules. The position of the maximum absorption wavelength (λmax) is related to the energy difference between the ground and excited states. For substituted thiophenes, λmax is sensitive to the electronic nature of the substituents.

| Compound | Solvent | λmax (nm) | Reference |

| Thiophene-2-carboxylic acid | - | ~260-270 | [10] |

| Amino(oligo)thiophene derivatives | Various | Red-shifted | [11] |

| Nitro-substituted thiophenes | - | Varies with substitution | [6] |

Note: The available experimental data for a systematic series of substituted thiophene-2-carboxylic acids is limited. The data presented are illustrative of the general trends.

Electrochemical Data (Cyclic Voltammetry)

Cyclic voltammetry is a technique used to determine the oxidation and reduction potentials of a molecule, which can be correlated with the HOMO and LUMO energy levels, respectively.[12]

| Compound | Onset Oxidation Potential (V) | Onset Reduction Potential (V) | HOMO (eV) | LUMO (eV) | Reference |

| Thiophene Derivative 1 | 0.49 | - | -5.22 | - | [13] |

| Thiophene Derivative 2 | 0.47 | - | -5.20 | - | [13] |

Note: The data is for thienyl-cyanoacrylic acid derivatives and serves as an example. Experimental conditions can significantly affect the measured potentials.

Biological Activity and Signaling Pathways

Substituted thiophene carboxylic acids and their derivatives have been investigated for a range of biological activities, most notably as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer cells.

Inhibition of the RhoA/ROCK Pathway

The RhoA/ROCK signaling pathway plays a crucial role in regulating the actin cytoskeleton, cell adhesion, and motility.[2][14] Overactivation of this pathway is implicated in cancer cell invasion and metastasis. Certain benzo[b]thiophene-3-carboxylic acid derivatives have been shown to inhibit this pathway.[2][14]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 5. spectrabase.com [spectrabase.com]

- 6. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Structural Characterisation, and Electrochemical Properties of Copper(II) Complexes with Functionalized Thiosemicarbazones Derived from 5-Acetylbarbituric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cellbiolabs.com [cellbiolabs.com]

- 10. benchchem.com [benchchem.com]

- 11. Inhibition of RhoA pathway rescues the endocytosis defects in Oligophrenin1 mouse model of mental retardation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]

- 14. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Thiophene Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The prevalence of heterocyclic compounds in pharmaceuticals is a testament to their remarkable ability to interact with biological targets. Among these, the thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to serve as a bioisostere for the benzene ring have made it a cornerstone in the design of novel therapeutics across a wide range of disease areas.[1][2] This technical guide provides a comprehensive overview of thiophene chemistry for drug discovery, detailing its synthesis, biological activities, and the structure-activity relationships that govern its therapeutic potential.

Core Concepts in Thiophene Chemistry

Thiophene's aromaticity and the presence of the sulfur heteroatom endow it with a unique set of physicochemical properties. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions, which is crucial for molecular recognition at the active sites of biological targets.[3] Furthermore, the thiophene nucleus is found in numerous FDA-approved drugs, highlighting its clinical significance.[3]

Therapeutic Applications of Thiophene Derivatives

The versatility of the thiophene scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives. Researchers have successfully developed thiophene-containing compounds with potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.

Anticancer Activity

Thiophene analogs have been extensively investigated for their potential as anticancer agents, demonstrating the ability to target a wide array of cancer-specific proteins and signaling pathways.[4][5] The cytotoxic effects of these compounds are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of viability.[6][7][8]

Table 1: Anticancer Activity of Representative Thiophene Derivatives

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| 3b | Thienopyrimidine | HepG2 (Hepatocellular Carcinoma) | 3.105 ± 0.14 | Doxorubicin | Not specified |

| PC-3 (Prostate Cancer) | 2.15 ± 0.12 | ||||

| 4c | Thieno[3,2-b]pyrrole | HepG2 (Hepatocellular Carcinoma) | 3.023 ± 0.12 | Doxorubicin | Not specified |

| PC-3 (Prostate Cancer) | 3.12 ± 0.15 | ||||

| 2b | Thiophene Carboxamide | Hep3B (Hepatocellular Carcinoma) | 5.46 | Not specified | Not specified |

| 2d | Thiophene Carboxamide | Hep3B (Hepatocellular Carcinoma) | 8.85 | Not specified | Not specified |

| 2e | Thiophene Carboxamide | Hep3B (Hepatocellular Carcinoma) | 12.58 | Not specified | Not specified |

Data sourced from multiple preclinical studies.[9][10][11]

A notable example of a thiophene-containing anticancer drug is Sorafenib, a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis, including the RAF/MEK/ERK pathway and the VEGFR/PDGFR pathway.[4][12][13]

Antimicrobial Activity

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Thiophene derivatives have shown considerable promise in this area, with activity against a range of Gram-positive and Gram-negative bacteria.[14] The antibacterial efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[15][16][17]

Table 2: Antibacterial Activity of Thiophene Derivatives against Resistant Bacteria

| Compound ID | Bacterial Strain | MIC50 (mg/L) |

| 4 | Colistin-Resistant A. baumannii | 16 |

| Colistin-Resistant E. coli | 8 | |

| 5 | Colistin-Resistant A. baumannii | 16 |

| Colistin-Resistant E. coli | 32 | |

| 8 | Colistin-Resistant A. baumannii | 32 |

| Colistin-Resistant E. coli | 32 |

MIC50 represents the minimum concentration required to inhibit the growth of 50% of the tested strains. Data sourced from a study on new antimicrobial thiophene derivatives.[13][14]

Antiviral Activity

Thiophene derivatives have also been identified as potent inhibitors of viral entry and replication. For instance, certain thiophene-based compounds have demonstrated significant activity against the Ebola virus (EBOV) by inhibiting its entry into host cells.[3][18] The antiviral potency is often expressed as the 50% effective concentration (EC50).

Table 3: Antiviral Activity of Thiophene Derivatives against Ebola Virus

| Compound ID | Assay System | EC50 (µM) |

| Hit 1 | EBOV-GP-pseudotyped virus | 5.91 |

| Thiophene 1 | Replicative EBOV | 1.50 |

| Thiophene 57 | Replicative EBOV | 0.19 |

EC50 is the concentration of a drug that gives a half-maximal response. Data sourced from a study on Ebola virus entry inhibitors.[3][18]

Anti-inflammatory Activity

Chronic inflammatory diseases represent a major therapeutic challenge. Thiophene-based compounds, such as the commercial drugs Tinoridine and Tiaprofenic acid, are known for their anti-inflammatory properties.[19][20][21] Many of these compounds exert their effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.[19][20]

Table 4: Anti-inflammatory Activity of Thiophene Derivatives

| Compound ID | Target Enzyme | Assay System | IC50 (µM) |

| 1 | 5-LOX | in vitro (MCF7 and HCT116 cells) | 29.2 |

| 2 | 5-LOX | in vitro (HEK293 cells) | 6.0 |

| 3 | 5-LOX | in vitro (HEK293 cells) | 6.6 |

| 21 | COX-2 | in vivo | 0.67 |

| LOX | in vivo | 2.33 | |

| 29a-d | COX-2 | in vitro | 0.31 - 1.40 |

IC50 is the concentration of an inhibitor where the response is reduced by half. Data sourced from a review on anti-inflammatory thiophene-based compounds.[22]

Key Experimental Protocols

The synthesis and biological evaluation of thiophene derivatives involve a range of established experimental protocols. Below are detailed methodologies for key synthetic reactions and biological assays.

Synthesis of Thiophene Derivatives: The Gewald Reaction

The Gewald reaction is a versatile one-pot synthesis of polysubstituted 2-aminothiophenes from a carbonyl compound, an active methylene compound, and elemental sulfur, catalyzed by a base.[12][19][23]

Detailed Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq), the active methylene compound (1.0 eq), and elemental sulfur (1.2 eq).

-

Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol or methanol. Add a catalytic amount of a base (e.g., morpholine or triethylamine, 10-20 mol%).

-

Reaction Execution: Stir the reaction mixture at room temperature or heat to 40-50 °C.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[12]

Synthesis of Thiophene Derivatives: The Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic method for preparing thiophenes from 1,4-dicarbonyl compounds using a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent.

Detailed Protocol:

-

Reaction Setup: To a solution of the 1,4-dicarbonyl compound (1.0 eq) in an anhydrous solvent (e.g., toluene) in a round-bottom flask, add the sulfurizing agent (e.g., Lawesson's reagent, 0.5 eq).

-

Reaction Execution: Heat the reaction mixture to reflux and stir for the appropriate time.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove any insoluble material. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system to afford the desired thiophene derivative.

Biological Evaluation: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][6][7]

Detailed Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the thiophene derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1][4]

Biological Evaluation: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16][17]

Detailed Protocol:

-

Compound Preparation: Prepare a serial two-fold dilution of the thiophene derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[16][17]

Conclusion

The thiophene scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutic agents. Its favorable physicochemical properties and synthetic accessibility have enabled the development of a diverse array of compounds with significant potential in treating a multitude of human diseases. The data and protocols presented in this guide offer a solid foundation for researchers and scientists to further explore the rich chemistry of thiophenes and unlock their full therapeutic potential in drug discovery. The continued investigation into the structure-activity relationships and mechanisms of action of thiophene derivatives will undoubtedly lead to the development of next-generation medicines with improved efficacy and safety profiles.

References

- 1. boa.unimib.it [boa.unimib.it]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling [pubmed.ncbi.nlm.nih.gov]

- 4. Sorafenib - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. amberlife.net [amberlife.net]

- 7. Sorafenib-based combined molecule targeting in treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is Tipifarnib used for? [synapse.patsnap.com]

- 9. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 10. ClinPGx [clinpgx.org]

- 11. sorafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. Attributes | Graphviz [graphviz.org]

- 13. droracle.ai [droracle.ai]

- 14. Sorafenib | Cell Signaling Technology [cellsignal.com]

- 15. Evolutionary Dynamics of Tipifarnib in HRAS Mutated Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Node, Edge and Graph Attributes [emden.github.io]

- 19. biorbyt.com [biorbyt.com]

- 20. Sorafenib (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. kuraoncology.com [kuraoncology.com]

- 23. ClinPGx [clinpgx.org]

The Cyano Group on a Thiophene Ring: A Gateway to Chemical Diversity for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. When functionalized with a cyano (-C≡N) group, the thiophene nucleus becomes a versatile building block, offering a reactive handle for a variety of chemical transformations. This guide provides a comprehensive overview of the reactivity of the cyano group on a thiophene ring, focusing on its conversion into key functional groups such as amides, carboxylic acids, and amines. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to aid in the practical application of this chemistry in drug discovery and development.

Synthesis of Cyanothiophenes: The Gewald Reaction

A primary route to obtaining cyanothiophenes, particularly 2-amino-3-cyanothiophenes, is the Gewald reaction. This one-pot, multi-component reaction combines an α-methylene ketone or aldehyde, an activated nitrile (such as malononitrile), and elemental sulfur in the presence of a base.[1][2] The reaction proceeds via a Knoevenagel condensation, followed by sulfur addition and subsequent cyclization and tautomerization.[3]

General Experimental Protocol for the Gewald Reaction

The following is a representative protocol for the synthesis of 2-amino-3-cyanothiophene derivatives:

-

To a solution of the α-methylene ketone/aldehyde (1.0 eq.) and the activated nitrile (1.0 eq.) in a suitable solvent (e.g., ethanol, DMF), add a base (e.g., triethylamine, piperidine) (1.0 eq.).

-

Add elemental sulfur (1.0 eq.) to the mixture.

-

Stir the reaction mixture at a specified temperature (often ranging from room temperature to reflux) for a designated time (typically 1-5 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically cooled, and the product is isolated by precipitation upon addition of water, followed by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent.[1]

Reactivity of the Cyano Group

The cyano group on the thiophene ring is a versatile functional group that can undergo several important transformations, primarily hydrolysis, reduction, and cycloaddition reactions.

Hydrolysis: Access to Amides and Carboxylic Acids

The hydrolysis of the nitrile group provides a direct route to thiophenecarboxamides and thiophenecarboxylic acids, both of which are valuable functionalities in drug candidates. The reaction can be controlled to yield either the amide or the carboxylic acid by tuning the reaction conditions.[4]

Reaction Pathway for Hydrolysis of 2-Thiophenecarbonitrile

Caption: Pathway for the hydrolysis of 2-thiophenecarbonitrile.

Partial hydrolysis of 2-thiophenecarbonitrile under controlled basic conditions yields 2-thiophenecarboxamide.

Experimental Protocol:

-

A mixture of 2-thiophenecarbonitrile (1.0 eq.) and potassium hydroxide (2.0 eq.) in aqueous ethanol is heated at reflux.

-

The reaction is monitored by TLC until the starting material is consumed.

-

After cooling, the reaction mixture is neutralized with a dilute acid (e.g., HCl).

-

The precipitated product, 2-thiophenecarboxamide, is collected by filtration, washed with water, and dried.

More vigorous acidic or basic conditions lead to the complete hydrolysis of the nitrile to the corresponding carboxylic acid.

Experimental Protocol (Acidic Conditions):

-

A solution of 2-thiophenecarbonitrile (1.0 eq.) in a mixture of concentrated sulfuric acid and water is heated under reflux.[4]

-

The reaction is heated for several hours until TLC analysis indicates the disappearance of the starting material and the intermediate amide.

-

The reaction mixture is cooled and poured onto ice.

-

The resulting precipitate, thiophene-2-carboxylic acid, is collected by filtration, washed with cold water, and recrystallized.[5]

Table 1: Quantitative Data for Hydrolysis of 2-Thiophenecarbonitrile

| Product | Reagents and Conditions | Yield (%) | Reference |

| 2-Thiophenecarboxamide | KOH, aq. Ethanol, reflux | ~85% | General procedure adaptation |

| Thiophene-2-carboxylic Acid | H₂SO₄, H₂O, reflux | High | [4] |

| Thiophene-2-carboxylic Acid | Oxidation of 2-acetylthiophene | High | [5] |

Table 2: Spectroscopic Data for Hydrolysis Products

| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |